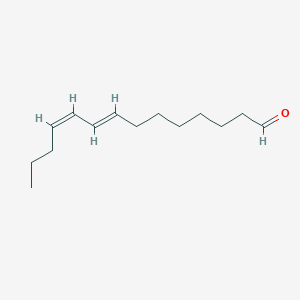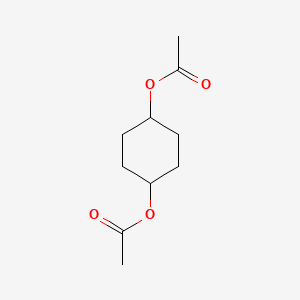
8E,10Z-Tetradecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8E,10Z-Tetradecadienal: is a chemical compound with the molecular formula C₁₄H₂₄O . It is an aldehyde with a unique structure characterized by two conjugated double bonds at the 8th and 10th positions in the carbon chain . This compound is known for its presence in certain natural products and its role in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8E,10Z-Tetradecadienal typically involves the use of specific starting materials and reagents to achieve the desired double bond configuration. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 8E,10Z-Tetradecadienal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.
Substitution: Halogens (Cl₂, Br₂) in inert solvents like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Tetradeca-8,10-dienoic acid.
Reduction: Tetradeca-8,10-dienol.
Substitution: Halogenated tetradeca-8,10-dienal derivatives.
Applications De Recherche Scientifique
Chemistry: 8E,10Z-Tetradecadienal is used as a building block in organic synthesis for the preparation of more complex molecules . Its unique structure makes it valuable in the study of conjugated systems and their reactivity .
Biology: In biological research, this compound is studied for its role as a pheromone in certain insect species . It is used in experiments to understand insect behavior and communication .
Medicine: The compound is investigated for its potential therapeutic properties, including its role in modulating biological pathways and its effects on cellular processes .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinct odor profile . It is also employed in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 8E,10Z-Tetradecadienal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can modulate enzyme activity and protein function . The conjugated double bonds allow it to participate in electron transfer reactions, influencing redox processes in biological systems .
Comparaison Avec Des Composés Similaires
(8E,10Z)-tetradeca-8,10-dienyl acetate: A related compound with an acetate ester group instead of an aldehyde.
(8E,10Z)-tetradeca-8,10-dienoic acid: The oxidized form of 8E,10Z-Tetradecadienal.
(8E,10Z)-tetradeca-8,10-dienol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific double bond configuration and aldehyde functional group, which confer distinct chemical reactivity and biological activity . Its role as a pheromone and its applications in various fields highlight its versatility and importance .
Propriétés
Numéro CAS |
247167-79-9 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(8E,10Z)-tetradeca-8,10-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6+ |
Clé InChI |
NFBOSIATGBWEHX-SCFJQAPRSA-N |
SMILES |
CCCC=CC=CCCCCCCC=O |
SMILES isomérique |
CCC/C=C\C=C\CCCCCCC=O |
SMILES canonique |
CCCC=CC=CCCCCCCC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)


